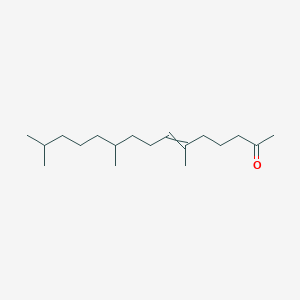
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is a long-chain fatty acid with the molecular formula C20H38O5 It is a derivative of octadecenoic acid, characterized by the presence of ethoxy and dihydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with octadecenoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
Oxidation: Formation of 13-ethoxy-9,10-dioxooctadec-11-enoic acid.
Reduction: Formation of 13-ethoxy-9,10-dihydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways related to lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 9,13-dihydroxy-12-ethoxy-10-octadecenoic acid
- 9,10,13-Trihydroxy-11-octadecenoic acid
- 9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is unique due to the specific positioning of its ethoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64013-24-7 |
|---|---|
Fórmula molecular |
C20H38O5 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
13-ethoxy-9,10-dihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-5-9-12-17(25-4-2)15-16-19(22)18(21)13-10-7-6-8-11-14-20(23)24/h15-19,21-22H,3-14H2,1-2H3,(H,23,24) |
Clave InChI |
KXGRVVBSKMIDFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


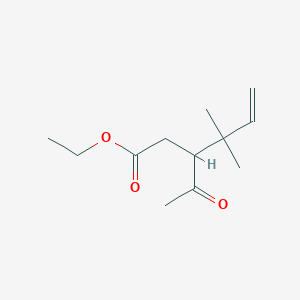
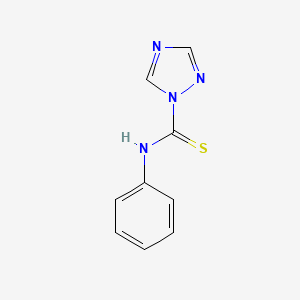
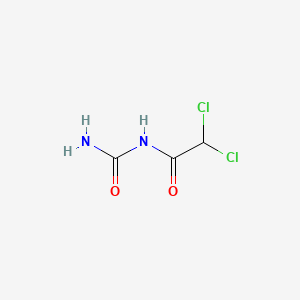

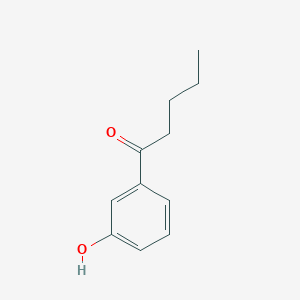

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
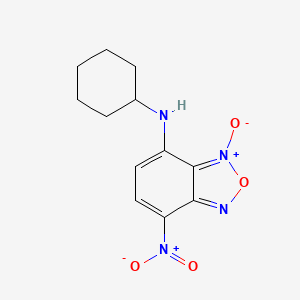
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
